An In-depth Technical Guide on the Synthesis and Characterization of 2-(benzyloxy)-1H-isoindole-1,3(2H)-dione
An In-depth Technical Guide on the Synthesis and Characterization of 2-(benzyloxy)-1H-isoindole-1,3(2H)-dione
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Abstract
This technical guide provides a comprehensive overview of the synthesis and characterization of 2-(benzyloxy)-1H-isoindole-1,3(2H)-dione, a significant compound in organic synthesis. The document details a reliable synthetic protocol, purification techniques, and a full suite of characterization methods including Nuclear Magnetic Resonance (NMR) spectroscopy, Infrared (IR) spectroscopy, and Mass Spectrometry (MS). This guide is intended for researchers, scientists, and professionals in drug development, offering both theoretical understanding and practical, field-proven insights to ensure successful synthesis and validation of the target compound.
Introduction: Significance and Applications
2-(Benzyloxy)-1H-isoindole-1,3(2H)-dione, also known as N-(Benzyloxy)phthalimide, is a versatile reagent and building block in organic chemistry. Its utility stems from the presence of the N-O bond, which can be cleaved under various conditions to generate N-centered radicals or serve as a precursor for O-substituted hydroxylamines. These reactive intermediates are valuable in a range of chemical transformations.
The phthalimide group itself is a well-established protecting group for primary amines, famously utilized in the Gabriel synthesis. The N-benzyloxy substituent introduces unique reactivity, enabling its use in:
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Radical Chemistry: N-hydroxyphthalimide (NHPI) and its derivatives are effective catalysts for C-H bond activation and oxidation reactions.[1][2] The N-O bond can be homolytically cleaved to generate the phthalimide-N-oxyl (PINO) radical, a key intermediate in these processes.[1][2]
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Peptide Synthesis: Activated esters of N-hydroxyphthalimide are employed in the formation of peptide bonds.[3]
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Cross-Coupling Reactions: N-hydroxyphthalimide esters can serve as electrophilic partners in nickel-catalyzed reductive cross-coupling reactions for the formation of C(sp²)-C(sp³) bonds.[4]
Given its importance, a robust and well-characterized synthetic route to 2-(benzyloxy)-1H-isoindole-1,3(2H)-dione is essential for its effective application in research and development.
Synthesis of 2-(benzyloxy)-1H-isoindole-1,3(2H)-dione
The synthesis of 2-(benzyloxy)-1H-isoindole-1,3(2H)-dione is typically achieved through the O-alkylation of N-hydroxyphthalimide with a benzyl halide. This reaction is a classical Williamson ether synthesis, proceeding via an SN2 mechanism.
Reaction Mechanism
The reaction begins with the deprotonation of the hydroxyl group of N-hydroxyphthalimide by a suitable base to form the corresponding alkoxide. This nucleophilic alkoxide then attacks the electrophilic benzylic carbon of benzyl bromide, displacing the bromide ion and forming the desired N-O ether linkage.
Diagram of the Synthesis Workflow:
Caption: Workflow for the synthesis of 2-(benzyloxy)-1H-isoindole-1,3(2H)-dione.
Experimental Protocol
This protocol is a self-validating system designed for high yield and purity.
Materials:
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N-Hydroxyphthalimide
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Benzyl bromide
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Triethylamine (Et₃N)
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Dimethylformamide (DMF)
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Ethanol
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Distilled water
Procedure:
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Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer, dissolve N-hydroxyphthalimide (1.0 equivalent) in anhydrous DMF.
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Base Addition: To the stirred solution, add triethylamine (1.1 equivalents) dropwise at room temperature. The triethylamine acts as a base to deprotonate the N-hydroxyphthalimide.
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Alkylation: Slowly add benzyl bromide (1.1 equivalents) to the reaction mixture.
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Reaction Monitoring: Allow the reaction to stir at room temperature for 12-16 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).
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Work-up: Once the reaction is complete, pour the reaction mixture into a beaker containing ice-cold water to precipitate the crude product.
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Purification:
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Filter the precipitate using a Büchner funnel and wash thoroughly with water to remove any remaining DMF and triethylammonium bromide salts.
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Recrystallize the crude product from ethanol to obtain pure 2-(benzyloxy)-1H-isoindole-1,3(2H)-dione as a white crystalline solid.
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Drying: Dry the purified product under vacuum.
Causality Behind Experimental Choices:
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Solvent: DMF is an excellent polar aprotic solvent for this SN2 reaction as it effectively solvates the cation, leaving the nucleophile (the alkoxide) more reactive.
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Base: Triethylamine is a suitable organic base that is strong enough to deprotonate N-hydroxyphthalimide but not so strong as to cause side reactions.
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Purification: Precipitation in water is an effective way to remove the highly water-soluble DMF and byproduct salts. Recrystallization from ethanol provides a high degree of purity for the final product.
Expected Yield and Physical Properties
| Property | Expected Value |
| Yield | 85-95% |
| Appearance | White crystalline solid |
| Molecular Formula | C₁₅H₁₁NO₃[5] |
| Molecular Weight | 253.25 g/mol [5] |
| Melting Point | 142-144 °C |
Characterization of 2-(benzyloxy)-1H-isoindole-1,3(2H)-dione
Thorough characterization is crucial to confirm the identity and purity of the synthesized compound. The following techniques are standard for this purpose.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy provides detailed information about the molecular structure of the compound.
¹H NMR (Proton NMR):
The ¹H NMR spectrum of 2-(benzyloxy)-1H-isoindole-1,3(2H)-dione will show distinct signals for the aromatic protons of the phthalimide and benzyl groups, as well as a characteristic singlet for the benzylic methylene protons.
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Expected Chemical Shifts (in CDCl₃):
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~7.8 ppm (multiplet, 4H): Aromatic protons of the phthalimide group.
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~7.4 ppm (multiplet, 5H): Aromatic protons of the benzyl group.
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~5.3 ppm (singlet, 2H): Methylene protons (-CH₂-) of the benzyl group.
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¹³C NMR (Carbon-13 NMR):
The ¹³C NMR spectrum will show the expected number of carbon signals, confirming the carbon framework of the molecule.
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Expected Chemical Shifts (in CDCl₃):
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~163 ppm: Carbonyl carbons of the phthalimide group.
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~134-123 ppm: Aromatic carbons.
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~80 ppm: Methylene carbon (-CH₂-) of the benzyl group.
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Infrared (IR) Spectroscopy
IR spectroscopy is used to identify the functional groups present in the molecule.
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Expected Characteristic Peaks (cm⁻¹):
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~1790 and 1730 cm⁻¹: Strong, characteristic symmetric and asymmetric C=O stretching vibrations of the imide group.[6]
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~3100-3000 cm⁻¹: C-H stretching of the aromatic rings.
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~1600 cm⁻¹: C=C stretching of the aromatic rings.
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~1050 cm⁻¹: C-O stretching of the benzyloxy group.
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Mass Spectrometry (MS)
Mass spectrometry is used to determine the molecular weight of the compound and can provide information about its fragmentation pattern.
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Expected Molecular Ion Peak (M⁺):
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m/z = 253.07, corresponding to the molecular formula C₁₅H₁₁NO₃.
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Safety and Handling
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N-Hydroxyphthalimide: Irritant to eyes and skin, and toxic upon inhalation.[7]
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Benzyl bromide: Lachrymator and corrosive. Handle in a well-ventilated fume hood.
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Triethylamine: Flammable and corrosive.
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DMF: Can be absorbed through the skin.
Always wear appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat, when handling these chemicals.
Conclusion
This guide provides a detailed and reliable methodology for the synthesis and characterization of 2-(benzyloxy)-1H-isoindole-1,3(2H)-dione. By following the outlined protocols and understanding the rationale behind the experimental choices, researchers can confidently prepare and validate this important synthetic intermediate for a wide range of applications in organic chemistry and drug discovery.
References
- Synthesis and reactions of esters of N-hydroxyphthalimide and N-protected amino acids. (n.d.).
- Ames, D. E., & Grey, T. F. (n.d.). The Structure of "Phthaloxime". Journal of the Chemical Society, 3518.
- Grochowski, E., & Jurczak, J. (1977). A new catalyst for the reaction of ethers with diethyl azodicarboxylate and for the oxidation of 2-propanol to acetone. Synthesis, 1977(10), 682–684.
- Masui, M., & Ohmori, H. (1984). Electrolytic oxidation of alcohols using N-hydroxyphthalimide as a catalyst. Journal of the Chemical Society, Perkin Transactions 2, (8), 1119.
- Nefkens, G. H. L., & Tesser, G. I. (1961). A novel activated ester for peptide synthesis. Journal of the American Chemical Society, 83(5), 1263–1263.
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PubChem. (n.d.). N-(Benzyloxycarbonyloxy)-phthalimide. Retrieved from [Link]
- Mechanistic Investigation of Ni-Catalyzed Reductive Cross-Coupling of Alkenyl and Benzyl Electrophiles. (2023). Journal of the American Chemical Society, 145(27), 14876–14887.
-
Oxidation behavior of N-hydroxyphthalimide (NHPI) and its electrocatalytic ability toward benzyl alcohol: Proton acceptor effect. (n.d.). Retrieved from [Link]
- A Mechanistic Investigation of the N-Hydroxyphthalimide Catalyzed Benzylic Oxidation Mediated by Sodium Chlorite. (2016). The Journal of Organic Chemistry, 81(17), 7580–7589.
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PubChem. (n.d.). 2-(BENZYLOXY)-1H-ISOINDOLE-1,3(2H)-DIONE. Retrieved from [Link]
- Krishnakumar, V., & Balachandran, V. (2005). Density functional theory study of the FT-IR spectra of phthalimide and N-bromophthalimide. Spectrochimica Acta Part A: Molecular and Biomolecular Spectroscopy, 61(1-2), 239–245.
- Density functional theory study of the FT-IR spectra of phthalimide and N-bromophthalimide. (n.d.).
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